molecular formula C5H8O2 B377074 3-methylbut-2-enoic acid CAS No. 541-47-9

3-methylbut-2-enoic acid

Cat. No. B377074
M. Wt: 100.12 g/mol
InChI Key: YYPNJNDODFVZLE-UHFFFAOYSA-N
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Patent
US06218128B1

Procedure details

A heavy-walled screw cap tube was charged with 3-methyl-2-butenoic acid (13.86 g. 138.4 mmol), 4-methoxy thiophenol (20.0 g. 138.4 mmol), and piperidine (3.45 g. 41.6 mmol). This mixture was heated to 05° C. for 32 hours, cooled to room temperature and dissolved in EtOAc (700 mL). The resulting solution was washed with 1M aqueous HCl, H2O, and saturated aqueous NaCl before being dried over Na2SO4. Concentration of the dry solution under reduced pressure afforded an oil which upon standing in the freezer provided a crystalline solid. 3-(4-methoxy-phenylsulfanyl)3-methyl-butyric acid was isolated using a pentane wash as pale-yellow crystals (27.33 g. 82%). 1H NMR (300 MHz, CDCl3 δ: 7.48 (2H, d, J=9.0 Hz), 6.89 (2H, d, J=8.9 Hz), 3.83 (3H, s), 2.54 (2H, s).1.40 (6H, s).
Quantity
13.86 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([SH:16])=[CH:12][CH:11]=1.N1CCCCC1>CCOC(C)=O>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([S:16][C:2]([CH3:7])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
13.86 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S
Name
Quantity
3.45 g
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A heavy-walled screw cap tube
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated to 05° C
WASH
Type
WASH
Details
The resulting solution was washed with 1M aqueous HCl, H2O, and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Concentration of the dry solution under reduced pressure afforded an oil which
CUSTOM
Type
CUSTOM
Details
provided a crystalline solid

Outcomes

Product
Details
Reaction Time
32 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)SC(CC(=O)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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